molecular formula C9H14LiN3O2S B12315907 Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate

Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12315907
M. Wt: 235.3 g/mol
InChI Key: VDWNDPBKZPDWGO-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the lithium ion. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions. The resulting thiazole derivative is then reacted with a lithium salt to introduce the lithium ion.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the thiazole intermediate followed by its reaction with lithium salts. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the dimethylamino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential medicinal properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets. The dimethylamino group can also interact with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the lithium ion, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C9H14LiN3O2S

Molecular Weight

235.3 g/mol

IUPAC Name

lithium;2-[2-[2-(dimethylamino)ethylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H15N3O2S.Li/c1-12(2)4-3-10-9-11-7(6-15-9)5-8(13)14;/h6H,3-5H2,1-2H3,(H,10,11)(H,13,14);/q;+1/p-1

InChI Key

VDWNDPBKZPDWGO-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN(C)CCNC1=NC(=CS1)CC(=O)[O-]

Origin of Product

United States

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